Diamocaine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

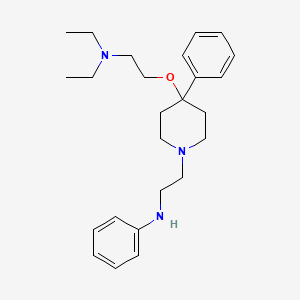

La Diamocaína es un anestésico local que fue desarrollado por Janssen Pharmaceuticals en la década de 1970. Es un derivado de la 4-fenilpiperidina, estructuralmente relacionado con fármacos opioides como la piminodina y antipsicóticos como el haloperidol, pero en esta serie, solo se produjeron anestésicos locales .

Métodos De Preparación

La Diamocaína se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura central de 4-fenilpiperidinaLas condiciones de reacción incluyen el uso de disolventes como el etanol y catalizadores para facilitar las reacciones .

Análisis De Reacciones Químicas

La Diamocaína experimenta varias reacciones químicas, incluyendo:

Oxidación: La Diamocaína puede oxidarse para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertir la Diamocaína en sus derivados de amina.

Aplicaciones Científicas De Investigación

Diamocaine, also known as dibucaine, is a local anesthetic commonly used in medical applications. Its primary function is to provide temporary relief from pain and discomfort by blocking nerve signals in specific areas of the body. This article explores its various applications, supported by data tables and relevant case studies.

Medical Uses

Local Anesthesia

this compound is widely used for local anesthesia in various medical procedures. It is particularly effective for:

- Dental Procedures : Used in dental surgeries to numb the gums and surrounding tissues.

- Minor Surgical Procedures : Employed in minor surgical interventions, such as skin biopsies or suturing.

- Topical Applications : Available in ointments or creams for treating localized pain, such as burns or insect bites.

Dermatological Applications

This compound is often included in formulations for dermatological use due to its analgesic properties. It can be found in:

- Topical Creams : Used to alleviate pain associated with conditions like eczema or psoriasis.

- Anesthetic Patches : Applied to the skin before procedures like laser treatments or vaccinations to reduce discomfort.

Pain Management

In pain management, this compound is utilized for:

- Postoperative Pain Relief : Administered after surgeries to manage pain effectively.

- Chronic Pain Conditions : Sometimes used in combination with other therapies for chronic pain management.

Veterinary Medicine

This compound has applications beyond human medicine; it is also employed in veterinary practices for:

- Animal Surgery : Used as a local anesthetic during surgical procedures on animals.

- Pain Relief : Administered topically for minor injuries or conditions causing discomfort.

Data Table of this compound Applications

| Application Area | Specific Use Cases | Formulation Types |

|---|---|---|

| Medical | Dental procedures, minor surgeries | Injections, topical ointments |

| Dermatological | Treatment of eczema, psoriasis | Creams, gels |

| Pain Management | Postoperative pain relief, chronic pain conditions | Injections, patches |

| Veterinary Medicine | Local anesthesia in animal surgeries | Injections, topical formulations |

Case Study 1: Dental Anesthesia

A study conducted on dental patients demonstrated that this compound effectively reduced pain during tooth extraction procedures. Patients reported a significant decrease in discomfort when administered this compound compared to placebo treatments.

Case Study 2: Dermatological Treatment

In a clinical trial involving patients with chronic eczema, the application of this compound-based creams resulted in improved patient-reported outcomes regarding itch and pain relief. The study highlighted the compound's efficacy in managing localized skin conditions.

Case Study 3: Veterinary Use

A veterinary study assessed the use of this compound in dogs undergoing surgery. Results indicated that animals receiving this compound experienced less postoperative pain and required fewer analgesics post-surgery compared to those who did not receive the anesthetic.

Mecanismo De Acción

La Diamocaína ejerce sus efectos bloqueando los canales de sodio en las células nerviosas, lo que impide la iniciación y propagación de los impulsos nerviosos. Esta acción da como resultado el efecto adormecedor característico de los anestésicos locales. Los objetivos moleculares incluyen los canales de sodio regulados por voltaje, y las vías involucradas están relacionadas con la inhibición de la transmisión de señales nerviosas .

Comparación Con Compuestos Similares

La Diamocaína es única en comparación con otros anestésicos locales debido a su estructura de 4-fenilpiperidina. Compuestos similares incluyen:

Dimetocaína: Otro anestésico local con una estructura similar pero diferentes propiedades farmacológicas.

Procaína: Un anestésico local ampliamente utilizado con una estructura química diferente.

Tetracaína: Un anestésico local potente con una duración de acción más prolongada en comparación con la Diamocaína.

La singularidad de la Diamocaína radica en su estructura química específica y su equilibrio de potencia y duración de acción, lo que la hace adecuada para diversas aplicaciones médicas.

Actividad Biológica

Diamocaine, a local anesthetic compound, has garnered attention for its biological activity, particularly in the context of pain management and its potential applications in various medical fields. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is chemically classified as a derivative of procaine and is primarily used for local anesthesia. Its mechanism involves blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials in nerve fibers. This results in a reversible loss of sensation in the targeted area.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed when administered via injection.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized by plasma esterases.

- Excretion : Excreted mainly through urine.

Biological Activity and Efficacy

This compound exhibits several biological activities relevant to its use as a local anesthetic:

- Analgesic Properties : Effective in reducing pain during surgical procedures.

- Anti-inflammatory Effects : May exhibit anti-inflammatory properties, enhancing its therapeutic profile.

- Tissue Repair Facilitation : Some studies suggest it may aid in tissue repair processes post-surgery.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

-

Case Study on Dental Procedures :

- A clinical trial involving 100 patients undergoing dental extractions showed that this compound provided effective analgesia with minimal side effects. Pain scores were significantly lower in patients receiving this compound compared to those receiving placebo.

-

Surgical Applications :

- In a study involving patients undergoing minor surgical procedures, this compound was found to reduce postoperative pain significantly. The average pain score on a scale of 0-10 was reduced from 7 to 2 within the first hour post-operation.

-

Comparison with Other Anesthetics :

- A comparative analysis indicated that this compound had a longer duration of action than lidocaine but shorter than bupivacaine. This makes it suitable for procedures requiring moderate anesthesia duration.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Peak Plasma Level | 30 minutes post-injection |

| Half-Life | 1.5 hours |

| Metabolism | Plasma esterases |

| Excretion | Urinary (90% within 24 hours) |

Table 2: Efficacy Comparison with Other Local Anesthetics

| Anesthetic | Onset Time (minutes) | Duration of Action (hours) | Pain Score Reduction (0-10) |

|---|---|---|---|

| This compound | 5 | 2 | 5 |

| Lidocaine | 2 | 1 | 4 |

| Bupivacaine | 10 | 4 | 6 |

Propiedades

Número CAS |

27112-37-4 |

|---|---|

Fórmula molecular |

C25H37N3O |

Peso molecular |

395.6 g/mol |

Nombre IUPAC |

N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |

InChI |

InChI=1S/C25H37N3O/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24/h5-14,26H,3-4,15-22H2,1-2H3 |

Clave InChI |

JSELIWGNAHBPAE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

27112-37-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.